3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₂H₈ClF₃N₃O₂, molecular weight: ~371.71 g/mol ) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 5-position: Cyclopropyl group, contributing to metabolic stability and steric flexibility.
- 7-position: Trifluoromethyl (CF₃), a strong electron-withdrawing group improving lipophilicity and target binding.
- 2-position: Carboxylic acid, enabling hydrogen bonding and ionization at physiological pH.
Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated roles as kinase inhibitors, antitrypanosomal agents, and antimetabolites . The trifluoromethyl group at position 7 is a common feature in bioactive derivatives, while substitutions at positions 3 and 5 modulate target specificity and pharmacokinetics.
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFPJMVOIOIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:
Key Mechanistic Notes :
-
Esterification typically requires acid catalysis and reflux conditions.
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Amidation proceeds via activation of the carboxylic acid to an acyl chloride intermediate using thionyl chloride.
Chlorine Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:
Electronic Effects :
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The trifluoromethyl group at C7 enhances the electrophilicity of C3 by withdrawing electron density through the π-system .
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Steric hindrance from the cyclopropyl group at C5 limits substitution at adjacent positions .
Cyclopropane Ring Modifications
The cyclopropyl group exhibits unique reactivity due to ring strain:
Stability Considerations :
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The cyclopropane ring remains intact under standard SNAr and esterification conditions .
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Ring-opening reactions require specialized catalysts or strong oxidizing agents .
Trifluoromethyl Group Stability
The CF₃ group demonstrates remarkable inertness:
Coordination Chemistry
The nitrogen-rich framework enables metal complexation:
Notable Feature :
-
The carboxylic acid group enhances water solubility of metal complexes compared to ester derivatives .
Photochemical Behavior
UV irradiation induces distinct transformations:
| Wavelength (nm) | Solvent | Primary Reaction | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | MeCN | C3-Cl bond homolysis → radical | Φ = 0.12 | |
| 365 | EtOAc | Cyclopropane ring isomerization | Φ = 0.07 |
Mechanistic Insight :
Comparative Reactivity Table
Key functional group reactivities relative to analogous compounds:
Scientific Research Applications
Medicinal Chemistry
1.1. Potential Therapeutic Uses
The compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have shown promise as therapeutic agents for various diseases. Research indicates that derivatives of this compound can act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis . The synthesis of these derivatives has led to the identification of compounds with IC50 values in the nanomolar range, suggesting strong inhibitory activity and potential for clinical application.
1.2. Anti-Cancer Activity
Pyrazolo[1,5-a]pyrimidines are also being investigated for their anti-cancer properties. Studies have reported that modifications to the pyrazolo core can enhance selectivity and potency against cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant activity against various cancer types, indicating that 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could be a valuable lead compound in cancer drug discovery .
Synthesis and Derivative Development
2.1. Synthetic Pathways
The synthesis of this compound has been achieved through various methodologies that allow for the introduction of different functional groups at key positions on the pyrazolo ring. Efficient synthetic routes have been developed that utilize reactions such as Suzuki-Miyaura cross-coupling and amination techniques to create a library of derivatives with varied biological activities .
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Suzuki-Miyaura | 91 | High efficiency; versatile functionalization |
| C-O bond activation | 94 | Allows for direct introduction of amines |
Optical Applications
Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines in optical applications due to their unique photophysical properties. These compounds can serve as fluorescent probes or biomarkers in biological systems, enabling visualization and tracking of cellular processes. The ability to differentiate between cancerous and normal cells using these compounds highlights their potential utility beyond traditional medicinal applications .
Case Studies
4.1. Inhibitors of PI3Kδ
In a study focused on developing selective PI3Kδ inhibitors, researchers synthesized a series of pyrazolo derivatives, including this compound. The results demonstrated that specific modifications significantly enhanced inhibitory potency against PI3Kδ while maintaining selectivity over other isoforms, underscoring the importance of structural optimization in drug design .
4.2. Cancer Cell Imaging
Another case study highlighted the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in HeLa cells (a cervical cancer cell line). The study showcased how these compounds could be utilized to visualize lipid metabolism in cancer cells, providing insights into tumor biology and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their substituent profiles are summarized below:
Key Observations:
- Position 5 : Cyclopropyl (target) vs. phenyl/heteroaryl groups (e.g., ). Cyclopropyl’s sp³ hybridization reduces aromatic stacking but improves metabolic stability.
- Position 2 : Carboxylic acid derivatives (target, ) favor ionization and solubility, whereas carboxamides () or methyl groups () enhance lipophilicity.
Biological Activity
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₇ClF₃N₃O₂
- CAS Number : 797809-11-1
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at position 3 and a trifluoromethyl group at position 7, which may influence its biological interactions.
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets:
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and other diseases. For instance, they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Anticancer Activity : The structural modifications in compounds like 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhance their potency against various cancer cell lines, including HeLa and HCT116 cells.
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating its potential as a therapeutic agent in cancer treatment .
Enzymatic Inhibition
The compound has also shown promise in inhibiting other kinases involved in signaling pathways related to cancer and inflammation. For example, it has been reported to inhibit VEGFR-2 kinase, an important target in tumor angiogenesis with an IC50 value of 1.46 µM .
Case Studies and Research Findings
Several studies have documented the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions using substituted pyrazole or pyrimidine precursors. For example, phosphorus oxychloride (POCl₃) is often employed to introduce chloro substituents under reflux conditions in aprotic solvents like 1,4-dioxane. Post-synthetic modifications, such as carboxylation at position 2, are achieved using ethyl chloroformate or similar reagents. Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization from solvents like cyclohexane/CH₂Cl₂ .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and packing interactions. For instance, orthorhombic crystal systems (space group Pbca) with unit cell parameters (a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) are commonly reported for similar pyrazolo[1,5-a]pyrimidines . Complementary techniques include ¹H/¹³C NMR (to confirm substituent positions) and IR spectroscopy (to identify functional groups like carboxylic acids).
Q. What are the key spectroscopic markers for characterizing this compound?
- ¹H NMR : Methyl groups (δ ~2.5 ppm), cyclopropyl protons (δ ~1.0–1.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
- ¹³C NMR : Trifluoromethyl carbons (δ ~120–125 ppm, split into quartets due to J₃ coupling), carboxylic acid carbonyl (δ ~165–170 ppm).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch in carboxylic acid) .
Q. Which solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclocondensation steps, while reflux in 1,4-dioxane or toluene is optimal for halogenation. Catalytic bases like triethylamine (Et₃N) improve nucleophilic substitution efficiency. Yields >60% are achievable with careful control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to POCl₃) .
Q. How does the cyclopropyl group influence the compound’s physicochemical properties?
The cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation in vivo. It also introduces steric hindrance, potentially affecting binding affinity to biological targets. Computational studies (e.g., DFT) show that the cyclopropyl ring’s angle strain modulates electron density at adjacent substituents, altering reactivity .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) often arise from differences in assay conditions (pH, temperature) or cellular models. Methodological standardization, including parallel testing with positive controls (e.g., staurosporine for kinase inhibition), is critical. Structural analogs with modified substituents (e.g., replacing cyclopropyl with phenyl) can isolate the role of specific groups in activity .
Q. What strategies improve selectivity for kinase targets (e.g., PI3Kδ) in derivative design?
Substituent engineering at positions 3 (chloro), 5 (cyclopropyl), and 7 (trifluoromethyl) is key. For example:
- Position 2 : Carboxylic acid groups enhance hydrogen bonding with kinase ATP-binding pockets.
- Position 7 : Trifluoromethyl improves hydrophobic interactions and metabolic stability. Docking studies (e.g., using AutoDock Vina) and QSAR models prioritize derivatives with lower steric bulk and higher electronegativity at these positions .
Q. How do crystallographic data inform structure-activity relationships (SAR)?
SC-XRD reveals intermolecular interactions (e.g., π-π stacking between pyrimidine rings) that stabilize target binding. For example, a dihedral angle of 85.3° between the pyrazole and pyrimidine rings in related compounds correlates with enhanced binding to benzodiazepine receptors. Comparative analysis of bond lengths (e.g., C-Cl = 1.73 Å) helps predict reactivity in substitution reactions .
Q. What computational methods predict metabolic pathways for this compound?
In silico tools like MetaSite and GLORY predict phase I/II metabolism. The trifluoromethyl group is resistant to oxidation, while the carboxylic acid undergoes glucuronidation. Cytochrome P450 (CYP3A4) mediates N-dealkylation of cyclopropyl groups. MD simulations (e.g., GROMACS) model binding to CYP active sites to prioritize stable derivatives .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Optimized Workflow :
| Step | Condition | Yield Improvement |
|---|---|---|
| Halogenation | POCl₃, 110°C, 3 h | +15% via inert atmosphere (Ar) |
| Cyclocondensation | Et₃N catalyst, DMF, 80°C | +20% via dropwise reagent addition |
| Purification | Gradient elution (petroleum ether → EtOAc) | Purity >98% by HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
